molecular formula C15H18FNO4 B2854600 8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid CAS No. 2253632-48-1

8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid

Cat. No.: B2854600
CAS No.: 2253632-48-1
M. Wt: 295.31
InChI Key: UCQLLZXIFNHWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is a useful research compound. Its molecular formula is C15H18FNO4 and its molecular weight is 295.31. The purity is usually 95%.
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Biological Activity

8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid (CAS Number: 2305254-94-6) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18FNO4C_{15}H_{18}FNO_4, with a molecular weight of 295.31 g/mol. The structure features a fluorinated isoquinoline core, which is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC15H18FNO4
Molecular Weight295.31 g/mol
CAS Number2305254-94-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that the presence of the fluorine atom enhances binding affinity to specific enzymes and receptors, potentially leading to inhibition or activation of key biological pathways.

Key Mechanisms

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Modulation of Signaling Pathways : It may influence signaling cascades related to inflammation and cellular proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has demonstrated significant inhibitory effects against various bacterial strains, suggesting potential as an antibacterial agent.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. This effect is likely mediated through the modulation of apoptotic pathways and the inhibition of tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study conducted by Elsherbeny et al. (2024) focused on the compound's ability to inhibit cancer cell proliferation in vitro. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.
  • Mechanistic Studies : Another research effort explored the interaction between the compound and soluble epoxide hydrolase (sEH), revealing that it could effectively inhibit sEH activity, which is crucial in inflammatory processes (PMC9498296).
  • Screening for Bioactivity : A dissertation highlighted a screening assay that identified this compound as a potential lead for developing novel therapeutics targeting specific bacterial infections (Pendergrass et al., 2024).

Properties

IUPAC Name

8-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-7-6-9-10(13(18)19)4-5-12(16)11(9)8-17/h4-5H,6-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQLLZXIFNHWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.